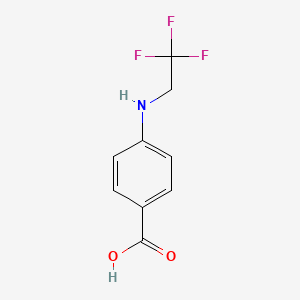

4-(2,2,2-Trifluoroethylamino)benzoic acid

Overview

Description

4-(2,2,2-Trifluoroethylamino)benzoic acid, also known as TFAA, is an organic compound with a wide range of applications in the field of scientific research. TFAA has been studied for its potential to be used in a variety of laboratory experiments, as well as its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Benzoic acid derivatives, including 4-(2,2,2-Trifluoroethylamino)benzoic acid, have been explored for their antimicrobial and antifungal properties. These compounds are naturally present in plant and animal tissues and can be produced by microorganisms. They are used as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit bacterial and fungal growth. The widespread occurrence and use of benzoic acid and its derivatives raise interest in their environmental distribution, human exposure, and potential health impacts (del Olmo, Calzada, & Nuñez, 2017).

Fluorescence Probes for Reactive Oxygen Species Detection

Derivatives of benzoic acid have been developed as novel fluorescence probes for detecting reactive oxygen species (ROS) in biological systems. These probes can selectively and sensitively detect highly reactive oxygen species and distinguish between different ROS types, offering tools for studying oxidative stress and its biological implications (Setsukinai et al., 2003).

Synthesis of Unnatural Amino Acids

Research into the synthesis of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, highlights the utility of benzoic acid derivatives in creating building blocks for peptidomimetics and combinatorial chemistry. These efforts underline the role of these compounds in advancing drug discovery and development through the creation of novel molecular scaffolds (Pascal et al., 2000).

Environmental and Pharmaceutical Research

Studies on the environmental fate and pharmaceutical applications of benzoic acid derivatives, including their metabolism, toxicology, and analytical detection methods, are crucial. These investigations help understand the environmental impact and safety profile of these compounds, contributing to their regulatory assessment and safe use (Ghauri et al., 1992).

Materials Science and Solar Cell Applications

In materials science, benzoic acid derivatives are explored for their applications in dye-sensitized solar cells (DSSCs). The synthesis of efficient organic dyes featuring benzoic acid units for application in DSSCs showcases the potential of these compounds in renewable energy technologies. The exploration of different redox electrolytes and their impact on device performance further illustrates the versatility of benzoic acid derivatives in materials science applications (Ferdowsi et al., 2018).

properties

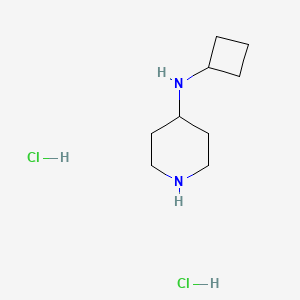

IUPAC Name |

4-(2,2,2-trifluoroethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-3-1-6(2-4-7)8(14)15/h1-4,13H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLZFBKABFTQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2,2-Trifluoroethylamino)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2719435.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2719437.png)

![[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride](/img/structure/B2719447.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)